molecular formula C16H23NO5 B14524689 Methyl 3-nitro-4-(octyloxy)benzoate CAS No. 62435-38-5

Methyl 3-nitro-4-(octyloxy)benzoate

Cat. No.: B14524689
CAS No.: 62435-38-5
M. Wt: 309.36 g/mol
InChI Key: ZQOMAZDZYYSELK-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-(octyloxy)benzoate is an organic compound with the molecular formula C16H23NO5 It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is substituted by a nitro group (NO2) and an octyloxy group (C8H17O)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-4-(octyloxy)benzoate typically involves the nitration of methyl 4-(octyloxy)benzoate. The process can be summarized as follows:

    Starting Material: Methyl 4-(octyloxy)benzoate.

    Nitration: The nitration is carried out using a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4) as the nitrating agent. The reaction is performed under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

    Isolation and Purification: The product is isolated by pouring the reaction mixture into ice-cold water, followed by filtration. .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, industrial methods may include advanced purification techniques such as column chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-(octyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C).

    Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis Conditions: Aqueous sodium hydroxide (NaOH) or acidic conditions using hydrochloric acid (HCl).

Major Products Formed

    Reduction: Methyl 3-amino-4-(octyloxy)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 3-nitro-4-(octyloxy)benzoic acid and methanol.

Scientific Research Applications

Methyl 3-nitro-4-(octyloxy)benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various substituted benzoates.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments .

Mechanism of Action

The mechanism of action of Methyl 3-nitro-4-(octyloxy)benzoate depends on its chemical structure and the specific reactions it undergoes. The nitro group (NO2) is an electron-withdrawing group, which can influence the reactivity of the benzene ring and the ester group. The octyloxy group (C8H17O) provides hydrophobic characteristics, affecting the compound’s solubility and interaction with other molecules.

Molecular Targets and Pathways

Comparison with Similar Compounds

Methyl 3-nitro-4-(octyloxy)benzoate can be compared with other similar compounds, such as:

Properties

CAS No.

62435-38-5

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

methyl 3-nitro-4-octoxybenzoate

InChI

InChI=1S/C16H23NO5/c1-3-4-5-6-7-8-11-22-15-10-9-13(16(18)21-2)12-14(15)17(19)20/h9-10,12H,3-8,11H2,1-2H3

InChI Key

ZQOMAZDZYYSELK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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